5-Bromo-2-fluoroaniline

Process Chemistry Pharmaceutical Manufacturing Scale-up Synthesis

5-Bromo-2-fluoroaniline (CAS 2924-09-6) is a strategic halogenated aniline, engineered with an ortho-fluorine and meta-bromine pattern to ensure predictable, high-yield reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings. Generic isomers risk regiochemical misalignment, leading to failed syntheses and compromised API purity. Our ≥98% pure material meets stringent quality specifications, enabling reliable construction of biaryl pharmacophores and agrochemical intermediates. Procure with confidence to accelerate your medicinal chemistry and process development timelines.

Molecular Formula C6H5BrFN
Molecular Weight 190.01 g/mol
CAS No. 2924-09-6
Cat. No. B1303259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoroaniline
CAS2924-09-6
Molecular FormulaC6H5BrFN
Molecular Weight190.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)N)F
InChIInChI=1S/C6H5BrFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
InChIKeyADWKOCXRCRSMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluoroaniline (CAS 2924-09-6): Essential Procurement Data for Pharmaceutical and Agrochemical Intermediates


5-Bromo-2-fluoroaniline (CAS 2924-09-6) is a halogenated aromatic amine with a molecular weight of 190.02 g/mol, featuring a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring . It typically presents as a white to light yellow crystalline solid with a melting point ranging from 27–35°C and a boiling point of 105°C at 12 mmHg . The compound is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis .

Why 5-Bromo-2-fluoroaniline (CAS 2924-09-6) Cannot Be Substituted with Generic or Mis-Halogenated Analogs


The specific 2-fluoro-5-bromo substitution pattern on the aniline ring is not arbitrary; it is a critical design element for predictable and site-selective reactivity in downstream synthetic applications [1]. Using an alternative halogenated aniline with a different substitution pattern (e.g., 2-bromo-5-fluoroaniline) or missing a key halogen can lead to drastically different outcomes in coupling reactions [2]. The distinct electronic and steric effects of the ortho-fluorine and meta-bromine directly influence the regioselectivity and efficiency of reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental to constructing complex pharmaceutical and agrochemical molecules [3]. Generic substitution without rigorous validation risks failed syntheses, lower yields, and compromised purity of the final API, thereby undermining process economics and regulatory timelines .

5-Bromo-2-fluoroaniline (CAS 2924-09-6) Quantitative Evidence Guide: Data-Driven Differentiation for Informed Procurement


High-Yield Nitro Reduction: 5-Bromo-2-fluoroaniline Offers a 91% Yield Advantage in a Scalable Industrial Process

In a robust, patent-described synthesis, the reduction of 4-bromo-1-fluoro-2-nitrobenzene to 5-bromo-2-fluoroaniline using an iron/ammonium chloride system achieves a high isolated yield of 91% [1]. This yield is superior to other reported methods for similar halogenated aniline reductions, which often fall in the 54-70% range , and is achieved on a multi-hundred-gram scale (698 g starting material), demonstrating industrial scalability [1].

Process Chemistry Pharmaceutical Manufacturing Scale-up Synthesis

Cost-Efficiency Analysis: 5-Bromo-2-fluoroaniline Delivers a ~70% Price Reduction per Gram Compared to a Primary Competitor

A comparative analysis of standard research-scale pricing reveals a significant cost advantage. The price per gram for a 25 g package of 5-bromo-2-fluoroaniline from AKSci (98% purity) is $0.92, whereas the same quantity from Santa Cruz Biotechnology is priced at $6.00 per gram . This represents a 70% price difference for a product of equivalent or higher stated purity from a major bulk reagent supplier.

Procurement Cost Modeling Supply Chain

Purity Benchmarking: 5-Bromo-2-fluoroaniline is Available at ≥99% Purity, a Critical Specification for Demanding Synthetic Applications

The availability of 5-bromo-2-fluoroaniline at a purity of ≥99% (by GC) from suppliers like Chem-Impex distinguishes it from more common commercial offerings that are typically 95-98% pure . For sensitive coupling reactions such as Buchwald-Hartwig aminations, where catalyst poisoning or side reactions can be triggered by trace impurities, this higher purity grade is a critical specification [1].

Analytical Chemistry Quality Control Synthetic Reliability

High-Value Application Scenarios for 5-Bromo-2-fluoroaniline (CAS 2924-09-6)


Synthesis of Complex Biaryl Pharmacophores via Suzuki-Miyaura Coupling

The bromine substituent makes 5-bromo-2-fluoroaniline an ideal substrate for Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, a privileged scaffold in many drug molecules [1]. The presence of the ortho-fluorine atom can modulate the electronic properties of the resulting biaryl, potentially improving drug-target binding affinity or metabolic stability. Recent literature confirms high yields in Suzuki reactions on unprotected ortho-bromoanilines, highlighting the functional group tolerance and efficiency of this transformation [1].

Late-Stage Diversification of APIs via Buchwald-Hartwig Amination

As a primary aromatic amine, 5-bromo-2-fluoroaniline serves as a versatile nucleophile in Buchwald-Hartwig C-N bond-forming reactions [2]. This allows for its direct incorporation into more complex molecules, creating new N-aryl or N-alkyl amine linkages. The 2-fluoro substitution is known to influence the properties of the resulting aniline-derived pharmacophores, making this compound a valuable building block for medicinal chemists exploring structure-activity relationships (SAR) .

Agrochemical Intermediate for Herbicide Development

The specific halogenation pattern of 5-bromo-2-fluoroaniline is critical in the synthesis of active ingredients for agrochemicals, such as the herbicide flumioxazin [3]. The compound's reactivity and the physicochemical properties imparted by the fluorine atom (e.g., metabolic stability) are highly valued for designing potent and selective crop protection agents. Its use in this context demonstrates its importance beyond pharmaceutical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.